2-(2-methylphenoxy)-N-[3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide 2-(2-methylphenoxy)-N-[3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC1215518
InChI: InChI=1S/C23H17N3O6/c1-14-6-2-3-11-19(14)32-13-20(27)24-15-7-4-8-16(12-15)25-22(28)17-9-5-10-18(26(30)31)21(17)23(25)29/h2-12H,13H2,1H3,(H,24,27)
SMILES: CC1=CC=CC=C1OCC(=O)NC2=CC(=CC=C2)N3C(=O)C4=C(C3=O)C(=CC=C4)[N+](=O)[O-]
Molecular Formula: C23H17N3O6
Molecular Weight: 431.4 g/mol

2-(2-methylphenoxy)-N-[3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide

CAS No.:

Cat. No.: VC1215518

Molecular Formula: C23H17N3O6

Molecular Weight: 431.4 g/mol

* For research use only. Not for human or veterinary use.

2-(2-methylphenoxy)-N-[3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide -

Specification

Molecular Formula C23H17N3O6
Molecular Weight 431.4 g/mol
IUPAC Name 2-(2-methylphenoxy)-N-[3-(4-nitro-1,3-dioxoisoindol-2-yl)phenyl]acetamide
Standard InChI InChI=1S/C23H17N3O6/c1-14-6-2-3-11-19(14)32-13-20(27)24-15-7-4-8-16(12-15)25-22(28)17-9-5-10-18(26(30)31)21(17)23(25)29/h2-12H,13H2,1H3,(H,24,27)
Standard InChI Key GEUCQSLFSMKFTD-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1OCC(=O)NC2=CC(=CC=C2)N3C(=O)C4=C(C3=O)C(=CC=C4)[N+](=O)[O-]
Canonical SMILES CC1=CC=CC=C1OCC(=O)NC2=CC(=CC=C2)N3C(=O)C4=C(C3=O)C(=CC=C4)[N+](=O)[O-]

Introduction

The compound 2-(2-methylphenoxy)-N-[3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide is a complex organic molecule characterized by its functional groups, including a nitro group, isoindole moiety, and phenoxy group. This structure suggests potential applications in medicinal chemistry, particularly in drug design and biological activity studies. Below, we explore its chemical properties, synthesis, and potential applications.

Synthesis

The synthesis of this compound involves multi-step organic reactions:

  • Step 1: Preparation of the phenoxyacetamide backbone by reacting 2-methylphenol with chloroacetic acid derivatives under basic conditions.

  • Step 2: Coupling with the nitro-substituted isoindole derivative using amide bond formation techniques (e.g., carbodiimide-mediated coupling).

These reactions typically require controlled conditions to ensure high yield and purity.

Pharmacological Activity

The compound's structural features suggest potential interactions with biological targets:

  • The nitro group may participate in redox reactions, influencing enzyme activity or signaling pathways.

  • The isoindole moiety is often found in pharmacologically active molecules, suggesting possible anti-inflammatory or anticancer properties.

Material Science

Due to its aromatic and nitro-functionalized structure, the compound could be explored for applications in materials science, such as organic semiconductors or dyes.

Comparison with Related Compounds

CompoundKey DifferencePotential Impact
2-(2-methylphenoxy)-N-[3-(5-amino-1,3-dioxoisoindol-2-yl)phenyl]acetamideAmino group replaces nitro groupMay alter redox activity and bioactivity
2-(2-methylphenoxy)-N-[3-(5-chloro-1,3-dioxoisoindol-2-yl)phenyl]acetamideChloro group replaces nitro groupLikely changes hydrophobic interactions

The nitro group's presence in the title compound provides unique chemical reactivity compared to its analogs.

Research Gaps and Future Directions

Current research on this compound is sparse. Future studies should focus on:

  • Biological assays to determine pharmacological activity (e.g., anti-inflammatory or anticancer effects).

  • Computational modeling to predict molecular targets.

  • Synthesis of derivatives to optimize properties for specific applications.

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